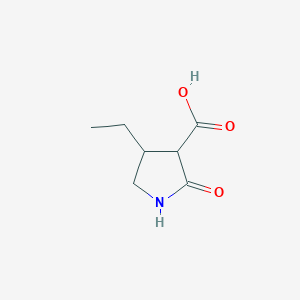

4-Ethyl-2-oxopyrrolidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

4-ethyl-2-oxopyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C7H11NO3/c1-2-4-3-8-6(9)5(4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11) |

InChI Key |

NXDIOAVJFNDHQP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNC(=O)C1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 4 Ethyl 2 Oxopyrrolidine 3 Carboxylic Acid and Analogous Structures

Classical and Contemporary Approaches to the 2-Oxopyrrolidine Core

The construction of the 2-oxopyrrolidine ring system can be achieved through various synthetic routes, ranging from classical cyclization reactions to more modern strategies involving strained ring systems and complex multi-step sequences.

Cyclization Reactions: Amine/Amino Acid Condensations with Carbonyl Derivatives

One of the most fundamental and widely used methods for constructing the 2-oxopyrrolidine core is through intramolecular cyclization, often involving the condensation of an amine with a suitable carbonyl derivative. libretexts.orghighfine.comstackexchange.com This approach typically relies on the formation of an amide bond from a γ-amino acid or a related precursor, which then cyclizes to form the five-membered lactam ring.

The direct reaction between a carboxylic acid and an amine can be challenging because the basic amine tends to deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.orgstackexchange.com To overcome this, the reaction is often carried out at high temperatures (above 100°C) to drive off water and shift the equilibrium towards the amide product. libretexts.org Alternatively, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to convert the carboxylic acid into a more reactive intermediate with a good leaving group, facilitating amide formation under milder conditions. libretexts.orgstackexchange.com

A pertinent example is the synthesis of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which is prepared from the reaction of 2-aminophenol (B121084) and itaconic acid. nih.gov Similarly, the reaction of hydrazine (B178648) hydrate (B1144303) with α,β-unsaturated diesters can yield ethyl 3-oxopyrazolidine-4-carboxylates, which are structurally related to the target scaffold. rsc.org

| Reactants | Conditions/Reagents | Product Type | Citation |

| γ-Amino Acid | Heat (>100°C) | 2-Oxopyrrolidine | libretexts.org |

| Carboxylic Acid + Amine | DCC (Activating Agent) | Amide (precursor to lactam) | libretexts.orgstackexchange.com |

| 2-Aminophenol + Itaconic Acid | Not specified | 1-Aryl-5-oxopyrrolidine-3-carboxylic acid | nih.gov |

| Hydrazine Hydrate + Diester | Not specified | 3-Oxopyrazolidine-4-carboxylate | rsc.org |

Homoconjugate Addition Strategies Utilizing Activated Cyclopropane (B1198618) Derivatives

A more contemporary approach to forming substituted pyrrolidines involves the ring-opening of activated cyclopropanes. nih.govwikipedia.org Cyclopropanes, due to their significant ring strain (approximately 29.0 kcal/mol), are susceptible to ring-opening reactions, particularly through oxidative addition with transition metals. wikipedia.org This C-C bond activation provides a pathway to functionalized linear chains that can be precursors for cyclization. wikipedia.org

In the context of forming γ-amino acid derivatives, nucleophilic ring-opening of cyclopropane hemimalonates represents a key strategy. nih.govsemanticscholar.org For instance, cyclopropanes that are geminally disubstituted with both a carboalkoxy and a carbohydroxy group can react with nucleophiles like indoles. nih.gov This reaction can be promoted under high pressure (13 kbar) without a catalyst, where an internal hydrogen bond is thought to activate the cyclopropane for nucleophilic attack. nih.govsemanticscholar.org This method is valuable as it preserves the carboxylic acid group for further chemical modifications. nih.govsemanticscholar.org

Multi-Step Synthesis Involving Functional Group Transformations

Complex molecules like substituted 2-oxopyrrolidines often require multi-step synthetic sequences where various functional groups are introduced and transformed systematically. fiveable.meresearchgate.net Multi-step synthesis allows for the careful construction of molecular architecture by planning a series of reactions that sequentially modify a simpler starting material. fiveable.meyoutube.com Each step can introduce or alter functional groups, building complexity toward the final target molecule. fiveable.me

This approach is crucial in pharmaceutical chemistry for creating precise molecular structures. fiveable.me For example, a synthetic route might involve creating a key intermediate through a multicomponent reaction, followed by stereoselective reduction and subsequent functional group manipulations. An instance of this is the synthesis of a pyrrolidine (B122466) analogue from sodium diethyl oxalacetate, furfural, and ethylamine, followed by a reduction step using sodium borohydride (B1222165). nih.gov Such strategies highlight the versatility of multi-step synthesis in generating diverse and functionalized pyrrolidine scaffolds. nih.govsyrris.jp

Targeted Synthesis of 4-Ethyl-2-oxopyrrolidine-3-carboxylic Acid and its Ester Derivatives

The specific synthesis of the title compound and its derivatives often proceeds through key intermediates, such as the corresponding ethyl ester, followed by transformations.

Preparation Routes via Ethyl 4-Ethyl-2-oxopyrrolidine-3-carboxylate Intermediates

The synthesis of the target carboxylic acid can be approached via its ethyl ester, ethyl 4-ethyl-2-oxopyrrolidine-3-carboxylate. A related structure, 3-Ethyl-2-oxopiperidine-3-carboxylic acid, has been synthesized in three steps starting from diethyl ethylmalonate. arkat-usa.org This carboxylic acid was then converted into a β-ketoester intermediate. arkat-usa.org This suggests a potential pathway where an appropriately substituted malonic ester serves as a starting point for building the substituted pyrrolidone ring.

Another relevant synthetic pathway involves the cyclization of intermediates derived from malonates. For instance, diethyl 2-(β-(p-fluorophenyl)-3'-aminopropyl)-malonate hydrochloride can be synthesized and subsequently cyclized. google.com Hydrogenation of a precursor over Adams catalyst (platinum dioxide) in ethanol (B145695) saturated with HCl is a method used to form the piperidone carboxylate ring system, which is analogous to the pyrrolidone system. google.com

| Starting Material | Key Transformation | Intermediate/Product | Citation |

| Diethyl ethylmalonate | Three-step synthesis | 3-Ethyl-2-oxopiperidine-3-carboxylic acid | arkat-usa.org |

| Diethyl malonate derivative | Hydrogenation over Adams catalyst | trans-4-phenyl-2-oxo-3-piperidinecarboxylate | google.com |

Reductive Transformations of 2-Oxopyrrolidine-3-carboxylate Precursors to Pyrrolidine-3-carboxylic Acids

While the primary focus is on the 2-oxopyrrolidine (lactam) structure, it is synthetically relevant to consider transformations of this core. One such transformation is the reduction of the C2-carbonyl group. The reduction of the lactam moiety in a 2-oxopyrrolidine precursor would lead to the corresponding pyrrolidine. For example, the reduction of an aldehyde group on a pyrrolidine ring to an alcohol has been achieved using sodium borohydride (NaBH₄) in methanol. nih.gov More comprehensive reductions, such as converting an alkene to an alkane within a pyrrolidine precursor, have been performed using palladium on carbon (Pd/C) as a catalyst. nih.gov These reductive methods are standard functional group transformations that could be applied to modify the 2-oxopyrrolidine core, although specific examples for the complete reduction of the lactam carbonyl in the target molecule were not detailed in the provided context.

Alternative Cyclization Pathways for 4-Substituted Pyrrolidinones

While traditional methods for pyrrolidinone synthesis, such as the Michael addition followed by cyclization, are well-established, research into alternative cyclization pathways continues to yield novel and efficient strategies for constructing the 4-substituted pyrrolidinone core. These alternatives often provide improved control over stereochemistry and access to diverse molecular scaffolds.

One innovative approach involves enzymatic [4+2] cycloaddition cascades. nih.gov Nature utilizes tandem enzymatic cyclizations to construct complex polycyclic structures, a strategy that inspires synthetic applications. nih.gov For instance, in the biosynthesis of pyrroindomycins, dedicated cyclase enzymes catalyze the formation of cyclohexene (B86901) rings from a linear precursor containing diene and alkene moieties. nih.gov This biological strategy highlights the potential for developing enzyme-catalyzed or biomimetic cascade reactions to form highly functionalized pyrrolidinone systems in a regio- and stereoselective manner. nih.gov

Another strategy involves the 1,3-dipolar cycloaddition between azomethine ylides and activated olefins, which is a known method for synthesizing pyrrolidines in a stereospecific manner. researchgate.net This method can be adapted to produce 4-substituted pyrrolidinones by carefully selecting the appropriate azomethine ylide precursor and dipolarophile. The regioselectivity of the cycloaddition is influenced by both steric and electronic factors of the reactants. researchgate.net

Furthermore, intramolecular cyclization of specifically designed acyclic precursors offers a powerful route. For example, the synthesis of the drug Anisomycin involves the ozonolysis of an oxazine (B8389632) precursor, leading to an intermediate that undergoes intramolecular cyclization to form the pyrrolidine ring. mdpi.com Such strategies, where a key cyclization step occurs late in the synthetic sequence, can be highly effective for creating stereochemically complex pyrrolidinones.

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound is critical, as the biological activity of chiral molecules is often dependent on their absolute configuration. mdpi.com Stereoselective synthesis methods are broadly classified into two groups: those that utilize a chiral starting material (chiral pool synthesis) and those that involve the stereoselective cyclization of acyclic precursors. mdpi.com A significant amount of research has been dedicated to developing asymmetric methods for synthesizing chiral, non-racemic pyrrolidines due to their prevalence in biologically active compounds. researchgate.net

For instance, a practical synthesis for a related chiral building block, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, was achieved through a stereospecific and regioselective chlorination of an in situ-generated aziridinium (B1262131) ion, followed by a nitrile anion cyclization. researchgate.net This highlights how a sequence of stereocontrolled reactions can establish the desired relative and absolute stereochemistry of the final pyrrolidine product. researchgate.net

Asymmetric Synthetic Routes and Chiral Inducers

Asymmetric synthesis is a direct and effective approach for constructing chiral molecules. researchgate.net This often involves the use of chiral auxiliaries, catalysts, or reagents to influence the stereochemical outcome of a reaction.

Chiral Auxiliaries: Chiral auxiliaries derived from natural sources like (S)-proline are frequently employed. researchgate.net For example, optically pure 4-phenyloxazolidinone has been used as a chiral auxiliary in asymmetric Michael additions to create highly substituted pyrrolidines with excellent stereoselectivity. researchgate.net In a synthesis of 3,4-trans-disubstituted pyrrolidin-2-ones, the alkylation of a pyrrolidin-2-one attached to a chiral auxiliary proceeded with complete diastereoselection. researchgate.net

Organocatalysis: Pyrrolidine-based organocatalysts themselves have become central to asymmetric synthesis. nih.govmdpi.com Prolinamide organocatalysts, often derived from 4-hydroxyproline, are effective in promoting asymmetric conjugate additions and aldol (B89426) reactions. mdpi.com The stereochemical outcome of these reactions is governed by the catalyst's ability to form a specific transition state assembly, often involving hydrogen bonding. mdpi.com For instance, cinchonidine-derived bifunctional amino-squaramide catalysts have been successfully used to synthesize highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position via a cascade reaction. rsc.org

Metal-Catalyzed Asymmetric Reactions: Chiral ligands are used in conjunction with metal catalysts to achieve high enantioselectivity. Chiral diamines derived from L-proline, such as (S)-2-(anilinomethyl)pyrrolidine, have proven effective as ligands in asymmetric reductions and additions. researchgate.net Similarly, iridium-catalyzed branched-selective allylic substitution using chiral iridacycle catalysts allows for the synthesis of either enantiomer of a desired 2,5-disubstituted pyrrolidine. nih.gov

A comparison of different asymmetric strategies is presented in the table below.

| Strategy | Chiral Source | Key Transformation | Typical Stereoselectivity | Reference(s) |

| Chiral Auxiliary | (S)-Proline, 4-Phenyloxazolidinone | Diastereoselective alkylation, Michael addition | High (de >90%) | researchgate.netresearchgate.net |

| Organocatalysis | Prolinamides, Cinchona alkaloids | Asymmetric Michael addition, Aldol reaction | High (up to 99% ee) | mdpi.comrsc.org |

| Metal Catalysis | Chiral diamine/phosphine ligands with Ir, Cu, Ru | Asymmetric allylic substitution, 1,3-dipolar cycloaddition | High (up to 99% ee) | researchgate.netnih.govnih.gov |

Enzymatic Resolution Techniques for Enantiomeric Separation

Biocatalysis offers a powerful and sustainable approach for accessing enantiopure compounds. mdpi.com Enzymatic resolution separates a racemic mixture by selectively transforming one enantiomer, allowing for the separation of the reacted and unreacted stereoisomers.

Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used for the kinetic resolution of racemic alcohols and esters via stereospecific acetylation or hydrolysis. mdpi.com This technique can be applied to precursors of this compound. For example, a chemoenzymatic methodology can provide all four possible stereoisomers of a related ester by combining chemical reduction steps with enzymatic kinetic resolution. mdpi.com A key advantage of such a process is that the byproducts of the resolution steps can often be used as intermediates for synthesizing the other enantiomers, which minimizes waste. mdpi.com

Directed evolution of enzymes is expanding the scope of biocatalysis. nih.gov For example, cytochrome P450 enzymes have been engineered to catalyze the intramolecular insertion of alkyl nitrenes into C(sp³)–H bonds, constructing chiral pyrrolidine derivatives with high enantioselectivity and catalytic efficiency. nih.gov This "new-to-nature" enzymatic reaction provides a direct pathway from simple azide (B81097) precursors to valuable chiral N-heterocycles. nih.gov

Directed C(sp3)-H Activation Strategies in Pyrrolidine Analog Synthesis

Direct functionalization of unactivated C(sp³)–H bonds is a transformative strategy in organic synthesis, offering a more atom-economical and efficient way to build molecular complexity. acs.org This approach avoids the need for pre-functionalized substrates, streamlining synthetic routes.

Palladium catalysis has been instrumental in this area. acs.orgrsc.org By using a directing group, such as an 8-aminoquinoline (B160924) amide, a palladium catalyst can be guided to a specific C(sp³)–H bond to facilitate arylation or other coupling reactions. acs.orgrsc.org This strategy has been successfully applied to the synthesis of 2,3-disubstituted pyrrolidines as single stereoisomers. acs.org A key advantage is the ability to use a removable directing group, which, after the C–H activation step, can be cleaved under mild conditions to reveal a primary amide or other useful functional group. acs.org This approach was utilized to synthesize analogs of 2,3-cis-4a, demonstrating its efficiency and enantiocontrol. nih.gov

Rhodium(III) catalysis, assisted by a sulfur-directing group, has also been developed for the site-selective C–H amidation of pyrrolidines at the α-position using dioxazolones as the amidating agent. nih.gov Furthermore, transition-metal catalysis can be used to form the pyrrolidine ring itself via C(sp³)–H amination, where a metal nitrenoid intermediate undergoes an intramolecular insertion reaction. thieme.de

Enzymatic approaches are also emerging for C(sp³)–H activation. nih.gov Engineered cytochrome P411 variants can catalyze intramolecular C(sp³)–H amination to produce chiral pyrrolidines and indolines from organic azides, demonstrating the potential of biocatalysis to perform challenging C–H functionalization reactions. nih.gov

| Catalyst System | Directing Group | Transformation | Position Functionalized | Reference(s) |

| Palladium (Pd) | 8-Aminoquinoline | C-H Arylation | C3 (cis-selective) | acs.orgrsc.orgnih.gov |

| Rhodium (Rh) | Thioether | C-H Amidation | C2 (α-position) | nih.gov |

| Cytochrome P411 | (Enzyme active site) | C-H Amination | Intramolecular (forms ring) | nih.gov |

Considerations for Sustainable Synthesis of 2-Oxopyrrolidine-3-carboxylic Acid Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceutically relevant molecules. This includes maximizing atom economy, using catalytic rather than stoichiometric reagents, minimizing waste, and improving energy efficiency. mdpi.com

The development of catalytic asymmetric methods is a significant step towards more sustainable synthesis. nih.gov For example, using a small amount of a chiral organocatalyst or a metal-ligand complex to generate large quantities of an enantiopure product is inherently more sustainable than using a stoichiometric chiral auxiliary that must be synthesized and later removed. mdpi.com

Biocatalysis is another cornerstone of sustainable synthesis. mdpi.comnih.gov Enzymatic reactions are typically performed in aqueous media under mild conditions, are highly selective (reducing the need for protection/deprotection steps), and the catalysts are biodegradable. The use of engineered enzymes for C-H amination exemplifies a sustainable pathway to chiral pyrrolidines. nih.gov

Process Optimization for Enhanced Yield and Atom Economy

Process optimization focuses on refining reaction conditions and synthetic sequences to maximize product yield, minimize waste (improve atom economy), and ensure the process is scalable and cost-effective.

A key aspect of optimization is the reduction of synthetic steps. Directed C(sp³)–H activation strategies are a prime example of process optimization, as they can eliminate the multiple steps often required for substrate pre-functionalization. acs.orgnih.gov Comparing a multi-step classical route to a more concise C-H activation approach for synthesizing pyrrolidine analogs showed that the latter was far more efficient. nih.gov

Maximizing atom economy involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. 1,3-dipolar cycloadditions are excellent examples of atom-economical reactions, as all atoms from the azomethine ylide and the dipolarophile become part of the pyrrolidine product. researchgate.net Similarly, catalytic cascade reactions, where multiple bonds are formed in a single operation without isolating intermediates, significantly improve both step- and atom-economy. rsc.org

Application of Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and amenability to automation and scale-up. rsc.orgresearchgate.net While a specific continuous flow synthesis for this compound has not been extensively documented, the application of this technology to the synthesis of analogous pyrrolidine and pyrrolidinone structures provides a strong basis for its potential utility.

A notable example is the photochemical in-flow synthesis of 2,4-methanopyrrolidines. acs.org In this approach, an intramolecular [2+2] cycloaddition of an acrylic acid derivative is carried out in a flow reactor. This method has been successfully scaled up to produce kilograms of the desired product, highlighting the industrial applicability of flow chemistry for complex heterocyclic synthesis. acs.org The process involves irradiating a solution of the starting material in acetonitrile (B52724) with a triplet sensitizer (B1316253) in a flow reactor, demonstrating precise control over irradiation time and reaction conditions. acs.org

Another relevant application is the continuous flow synthesis of the local anesthetic lidocaine, which features a substituted pyrrolidine moiety. rsc.org This multi-step synthesis was optimized using an automated radial synthesizer before being scaled up in a continuous flow system. rsc.org The process demonstrates the seamless integration of reaction optimization and production-scale synthesis that flow chemistry enables. rsc.org

The synthesis of various pyrrolidine scaffolds has been explored in a continuous-flow setup, showcasing the versatility of this technology. researchgate.net For instance, the use of tube-in-tube gas-permeable membrane reactors has been reported for the efficient carboxylation of Grignard reagents with CO2 gas in a continuous flow manner, a reaction type that could be adapted for the synthesis of carboxylic acid-functionalized pyrrolidines.

The table below summarizes key parameters from analogous continuous flow syntheses of pyrrolidine derivatives, illustrating the potential reaction conditions applicable to the synthesis of this compound.

| Product | Reactor Type | Key Reaction | Solvent | Residence Time | Yield/Productivity | Reference |

| 2,4-Methanopyrrolidine derivative | Photochemical flow reactor | Intramolecular [2+2] cycloaddition | Acetonitrile | Not specified | Kilogram scale | acs.org |

| Lidocaine | Heated stainless steel coil reactor | Amidation | N-Methyl-2-pyrrolidone (NMP) | 10 minutes (1st step), Not specified (2nd step) | 59% (overall) | rsc.org |

This table is based on data from analogous syntheses and is intended to be illustrative of potential continuous flow applications.

Exploration of Environmentally Benign Solvents and Catalysts

The principles of green chemistry encourage the use of less hazardous solvents and recyclable catalysts to minimize the environmental impact of chemical processes. The synthesis of pyrrolidinone derivatives has been successfully achieved using environmentally friendly approaches.

One such method involves the ultrasound-promoted, one-pot, multicomponent synthesis of substituted 3-pyrrolin-2-ones. rsc.org This reaction utilizes citric acid, a green and biodegradable catalyst, in an ethanol-water mixture, which is a more environmentally benign solvent system compared to many traditional organic solvents. rsc.org The use of ultrasound can also lead to shorter reaction times and higher yields. rsc.org

The development of recyclable organocatalysts is another significant advancement in green chemistry. For the asymmetric synthesis of pyrrolidines, C2-symmetric pyrrolidine-derived squaramides have been used as efficient and recyclable organocatalysts for Michael addition reactions. researchgate.net These catalysts can be recovered and reused multiple times without a significant loss of activity, reducing waste and cost. researchgate.net

Furthermore, the use of water or brine as a reaction medium is highly desirable from a green chemistry perspective. Dipeptide-like organocatalysts have been employed for asymmetric aldol reactions in brine, demonstrating good yields and stereoselectivities. nih.gov The use of aqueous media avoids the need for volatile and often toxic organic solvents.

The table below provides examples of environmentally benign solvents and catalysts used in the synthesis of pyrrolidine and pyrrolidinone analogs.

| Product Type | Catalyst | Solvent | Key Features | Yield | Reference |

| Substituted 3-pyrrolin-2-ones | Citric acid | Ethanol/Water | Ultrasound-promoted, one-pot, multicomponent reaction. | Excellent | rsc.org |

| Michael adducts for pyrrolidine synthesis | C2-symmetric pyrrolidine-derived squaramide | Not specified | Recyclable organocatalyst, asymmetric synthesis. | High | researchgate.net |

| Aldol products | Dipeptide-like organocatalysts | Brine | Environmentally benign solvent, low catalyst loading. | Good to High | nih.gov |

This table showcases examples from analogous syntheses to illustrate the application of green chemistry principles.

Chemical Reactivity and Derivatization Strategies of 4 Ethyl 2 Oxopyrrolidine 3 Carboxylic Acid

Functional Group Interconversions on the Pyrrolidinone Ring System

The inherent functionalities of 4-Ethyl-2-oxopyrrolidine-3-carboxylic acid provide a platform for various chemical modifications on the pyrrolidinone ring. These transformations are crucial for creating a library of analogs with potentially diverse biological activities. The pyrrolidine (B122466) scaffold itself is of significant interest in medicinal chemistry due to its non-planar structure, which allows for specific spatial arrangements of substituents that can enhance binding affinity to biological targets. nih.gov

Carboxylic Acid Functionalization: Esterification, Amidation, and Hydrazide Formation

The carboxylic acid group at the C3 position is a primary site for derivatization, allowing for the synthesis of esters, amides, and hydrazides, which are common functional groups in pharmacologically active molecules.

Esterification: The conversion of the carboxylic acid to its corresponding ester is a fundamental transformation. Standard procedures, such as treatment with an alcohol in the presence of an acid catalyst, can be employed. For more sensitive substrates, milder conditions are preferable. One such method involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This reaction proceeds at room temperature under non-acidic conditions, making it suitable for complex molecules. orgsyn.org The resulting ethyl ester, ethyl 4-ethyl-2-oxopyrrolidine-3-carboxylate, is a stable derivative.

Amidation: The formation of amides from the carboxylic acid group introduces a key structural motif found in many bioactive compounds. Direct amidation by heating the carboxylic acid with an amine is possible but often requires harsh conditions. A more efficient approach involves activating the carboxylic acid first. This can be achieved using various coupling agents. Alternatively, direct amidation of the corresponding ester can be accomplished, sometimes catalyzed by Lewis acids like Fe(III) chloride salts under solvent-free conditions. mdpi.com Research on related N-aryl-2-oxopyrrolidine-3-carboxylic acids has shown the formation of carboxamides as by-products during other reactions, confirming the feasibility of this transformation. nih.gov

Hydrazide Formation: Carboxylic acid hydrazides are valuable synthetic intermediates, particularly for the construction of nitrogen-containing heterocyclic systems like pyrazoles, triazoles, and oxadiazoles. nih.govthermofisher.com The most common route to hydrazide synthesis is the treatment of the corresponding ester with hydrazine (B178648) hydrate (B1144303), often under reflux in a solvent like ethanol (B145695). nih.gov Alternatively, direct conversion from the carboxylic acid can be achieved using a dehydrating agent such as DCC to facilitate the coupling with hydrazine at room temperature. rjptonline.org The resulting 4-ethyl-2-oxopyrrolidine-3-carbohydrazide serves as a versatile building block for more complex molecular architectures.

Table 1: Summary of Carboxylic Acid Functionalization Strategies

| Functionalization | Reagents & Conditions | Product | Key Features |

|---|---|---|---|

| Esterification | Alcohol, DCC, DMAP, CH₂Cl₂, Room Temp orgsyn.org | 4-Ethyl-2-oxopyrrolidine-3-carboxylate | Mild, non-acidic conditions suitable for sensitive substrates. |

| Amidation | Amine, Coupling Agent (e.g., HATU, HOBt) | N-substituted-4-ethyl-2-oxopyrrolidine-3-carboxamide | Forms stable amide bond; versatile for introducing various substituents. |

| Hydrazide Formation | Hydrazine Hydrate, Ethanol, Reflux (from ester) nih.gov | 4-Ethyl-2-oxopyrrolidine-3-carbohydrazide | Creates a key intermediate for synthesizing fused heterocyclic systems. nih.gov |

Modifications at the Lactam Carbonyl and Pyrrolidine Ring Carbons

Beyond the carboxylic acid, the lactam carbonyl and the carbon skeleton of the pyrrolidinone ring offer further opportunities for chemical modification.

The lactam carbonyl at C2 can undergo reduction. While selective reduction in the presence of a carboxylic acid can be challenging, strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the lactam and the carboxylic acid. Selective reduction of a ketone in the presence of a lactam has been demonstrated using sodium borohydride (B1222165), indicating the lactam carbonyl is less electrophilic. nih.gov In a related system, reduction of a 2,3-dioxopyrrolidine with sodium borohydride resulted in the formation of a 4-hydroxy derivative, showcasing selective carbonyl transformations. nih.gov

Functionalization of the pyrrolidine ring carbons, specifically via C(sp³)-H activation, represents a modern and powerful strategy for creating analogs. nih.gov This approach allows for the direct introduction of aryl groups onto the pyrrolidine skeleton. For instance, palladium-catalyzed C-H activation has been used to synthesize 3-carboxyphenyl-pyrrolidine-2-carboxylic acid analogs, demonstrating that the pyrrolidine ring can be directly arylated even when it contains sensitive functional groups. nih.gov This strategy avoids the need for pre-functionalization and offers a direct route to novel derivatives.

Alkylation Reactions at Heteroatom and Carbon Centers

Alkylation provides a straightforward method to introduce carbon-based substituents at either the lactam nitrogen or specific carbon atoms within the ring.

Heteroatom Alkylation: The nitrogen atom of the lactam can be alkylated after deprotonation with a suitable base, such as sodium hydride (NaH). The resulting anion readily reacts with alkyl halides to yield N-alkylated pyrrolidinones. This N-substitution is significant as it can modulate the steric and electronic properties of the molecule, influencing its biological activity. The existence of N-ethyl-2-pyrrolidinone moieties in natural products isolated from tea highlights the stability and relevance of such structures. nih.gov

Carbon Alkylation: The C3 position of the pyrrolidinone ring is activated by both the adjacent lactam carbonyl and the carboxylic acid (or ester) group. The proton at this position is acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then be trapped with an electrophile, such as an alkyl halide, to introduce a new substituent at the C3 position. This type of alkylation allows for the synthesis of α,α-disubstituted amino acid precursors and other highly functionalized pyrrolidinone derivatives.

Transformations Leading to Complex Molecular Architectures

The this compound scaffold is not limited to simple derivatization; it also serves as a starting point for building more elaborate molecular structures, including fused heterocyclic systems and novel ring structures via cycloaddition reactions.

Pyrrolidinone Ring Transformations and Fused Heterocyclic System Formation (e.g., Azoles, Azines)

The functional groups on the pyrrolidinone ring can be used to construct fused heterocyclic systems. The hydrazide derivative, formed as described in section 3.1.1, is a particularly useful precursor for this purpose. For example, condensation of the hydrazide with 1,2-dicarbonyl compounds can lead to the formation of fused six-membered rings like pyridazines (azines). researchgate.net Furthermore, treatment of the hydrazide with reagents like carbon disulfide or cyanogen (B1215507) bromide can initiate cyclization to form five-membered aromatic rings (azoles) such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, or 1,2,4-triazoles. nih.gov These fused systems are prevalent in medicinal chemistry and often exhibit a broad range of biological activities. The synthesis of complex systems like nih.govnih.govthiazepino[2,3-h]quinoline-9-carboxylic acid from amino-quinoline carboxylic acid precursors demonstrates the general principle of using functionalized rings to build fused heterocyclic architectures via lactamization and other cyclization reactions. nih.govnih.gov

Utilization as a Ketene (B1206846) Source in Cycloaddition Reactions (e.g., Staudinger Cycloadditions)

A sophisticated application of 2-oxopyrrolidine-3-carboxylic acids is their use as precursors for ketene intermediates, which can participate in cycloaddition reactions. In a notable example, N-aryl-2-oxopyrrolidine-3-carboxylic acids have been successfully employed as a ketene source in the Staudinger [2+2] ketene-imine cycloaddition to synthesize novel dispirooxindole-β-lactams. nih.gov

The reaction is typically initiated by activating the carboxylic acid with an agent like 4-toluenesulfonyl chloride (TsCl) in the presence of a tertiary amine base such as diisopropylethylamine (DIPEA). This generates a mixed anhydride, which upon elimination of p-toluenesulfonic acid, forms a transient ketene. This highly reactive ketene is immediately trapped in situ by an imine (e.g., an isatinimine) to yield the corresponding β-lactam ring. nih.gov This reaction proceeds diastereospecifically, affording only the trans-diastereomer of the dispiro-β-lactam product. nih.gov This strategy provides an elegant route to complex spirocyclic β-lactam scaffolds, which are of significant interest for their potential antibacterial and anticancer properties. nih.gov

Table 2: Staudinger Cycloaddition for Dispiro-β-lactam Synthesis

| Reactants | Reagents | Reaction Type | Product | Ref. |

|---|---|---|---|---|

| N-aryl-2-oxopyrrolidine-3-carboxylic acid, Isatinimine | TsCl, DIPEA | [2+2] Ketene-Imine Cycloaddition | Dispirooxindole-β-lactam | nih.gov |

Strategic Derivatization for Advanced Research Applications

The structural features of this compound, namely the pyrrolidinone ring, the ethyl substituent, and the carboxylic acid group, offer multiple avenues for chemical modification. Strategic derivatization of this core scaffold is a key approach to developing tools for advanced research, including the elucidation of biological mechanisms and the investigation of molecular interactions.

Introduction of Chemical Probes for Mechanistic Studies

To investigate the underlying mechanisms of action of this compound in biological systems, it can be chemically modified to incorporate various reporter groups or tags. These chemical probes allow for the tracking and visualization of the molecule's distribution, its interaction with cellular components, and can aid in the identification of its molecular targets. The primary site for such modifications is the carboxylic acid functional group, which can be readily activated and coupled to a variety of probe-containing molecules.

A common strategy for derivatizing carboxylic acids involves the use of coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), to facilitate the formation of an amide bond with an amine-functionalized probe. thermofisher.com This method is advantageous as it often proceeds under mild conditions, preserving the integrity of both the parent molecule and the attached probe. thermofisher.com

Fluorescent Probes: The introduction of a fluorescent tag enables the visualization of the compound in cells and tissues using fluorescence microscopy. A variety of fluorescent dyes with different excitation and emission spectra can be conjugated to the carboxylic acid. The choice of fluorophore depends on the specific experimental requirements, such as the presence of other fluorescent proteins or dyes. nih.govnih.gov For instance, a fluorescein (B123965) derivative containing an amine linker, like 6-oxy-(acetyl ethylenediamine) fluorescein (AEF), can be coupled to the activated carboxylic acid of this compound. nih.gov

Biotinylation: Biotin (B1667282) is a high-affinity ligand for streptavidin and avidin, and its incorporation into the molecule allows for the detection and purification of the molecule and its binding partners through streptavidin-coated surfaces or beads. glenresearch.com Biotinylation of this compound can be achieved by coupling its activated carboxylic acid with a biotin derivative containing a flexible linker with a terminal amine group. This approach is widely used in pull-down assays to isolate and identify protein targets.

The following table summarizes potential chemical probes that could be introduced onto the this compound scaffold.

| Probe Type | Example Probe Moiety | Attachment Chemistry | Potential Application |

| Fluorescent Tag | Amine-reactive fluorescein | Carbodiimide-mediated amide coupling | Cellular imaging, localization studies |

| Fluorescent Tag | Amine-reactive rhodamine | Carbodiimide-mediated amide coupling | Live-cell imaging, FRET studies |

| Affinity Tag | Biotin-PEG-amine | Carbodiimide-mediated amide coupling | Protein pull-down assays, target identification |

| Photoaffinity Label | Benzophenone-amine | Carbodiimide-mediated amide coupling | Covalent capture of binding partners upon UV irradiation |

Preparation of Ligands for Molecular Target Binding Investigations

The development of derivatives of this compound as ligands is crucial for studying their binding affinity and selectivity towards specific molecular targets, such as receptors or enzymes. nih.gov These investigations are fundamental in structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. nih.govnih.gov

The carboxylic acid group is a key handle for derivatization to generate a library of potential ligands. By modifying this group, it is possible to explore the chemical space around the core scaffold and identify substituents that enhance binding potency and selectivity. Common derivatization strategies include the formation of amides and esters.

Amide Bond Formation: The synthesis of a diverse range of amides is a primary strategy for creating new ligands. The activated carboxylic acid of this compound can be reacted with a variety of primary and secondary amines to introduce different functionalities, such as aromatic rings, aliphatic chains, and other pharmacophoric groups. This approach allows for the systematic probing of the binding pocket of a target protein. nih.gov

Esterification: While amides are generally more stable in biological systems, esters can also be synthesized to explore interactions with the target. Esterification of the carboxylic acid with various alcohols can introduce different steric and electronic properties, which can influence binding affinity.

The table below outlines examples of moieties that can be introduced to prepare ligands for binding investigations.

| Linker/Moiety Type | Example Linker/Moiety | Resulting Functional Group | Rationale for Investigation |

| Aromatic Amine | Aniline | Phenyl amide | Explore pi-stacking interactions in the binding site |

| Aliphatic Amine | Cyclohexylamine | Cyclohexyl amide | Investigate the role of hydrophobic interactions |

| Amino Acid Ester | Glycine methyl ester | Amide-linked amino acid | Introduce hydrogen bonding donors and acceptors |

| Heterocyclic Amine | 4-Aminopyridine | Pyridyl amide | Probe for specific hydrogen bonding or metal coordination |

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Ethyl 2 Oxopyrrolidine 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of 4-Ethyl-2-oxopyrrolidine-3-carboxylic acid in solution. A combination of one-dimensional and two-dimensional experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the molecular framework.

¹H NMR: The proton NMR spectrum provides initial evidence for the key structural components. The carboxylic acid proton (–COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of 10-13 ppm; its signal disappears upon D₂O exchange. libretexts.org The proton on the nitrogen of the lactam ring (N-H) also presents as a broad singlet. Protons on carbons adjacent to the carbonyl group are expected to resonate between 2.0 and 3.0 ppm. libretexts.orglibretexts.org The ethyl group gives rise to a characteristic triplet for the methyl protons (–CH₃) and a quartet for the methylene (B1212753) protons (–CH₂–), with coupling patterns revealing their adjacency.

¹³C NMR: The carbon NMR spectrum confirms the carbon backbone of the molecule. The carbonyl carbons of the carboxylic acid and the lactam are the most deshielded, appearing in the 160-180 ppm range. libretexts.orglibretexts.org Carbons of the ethyl group and the pyrrolidinone ring appear in the upfield aliphatic region. The specific chemical shifts are influenced by the electronic environment and substitution pattern.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established values for its constituent functional groups.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 =O (Lactam) | - | ~175-180 |

| C3 -H | ~3.0 - 3.5 | ~45-55 |

| C4 -H | ~2.5 - 3.0 | ~40-50 |

| C5 -H₂ | ~3.2 - 3.6 | ~40-45 |

| N1 -H | ~7.5 - 8.5 (broad s) | - |

| C OOH (Carboxylic Acid) | - | ~170-175 |

| C-OOH (Carboxylic Acid) | ~10.0 - 13.0 (broad s) | - |

| C4-C H₂CH₃ (Ethyl) | ~1.5 - 1.9 | ~25-30 |

| C4-CH₂C H₃ (Ethyl) | ~0.9 - 1.2 | ~10-15 |

While 1D NMR suggests the presence of functional groups, 2D NMR experiments are indispensable for confirming the precise atomic connectivity.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment establishes proton-proton (¹H-¹H) coupling networks. It would verify the connection between the C3-H and C4-H protons, the C4-H and the adjacent C5-H₂ protons, and the coupling within the ethyl group (–CH₂–CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the carbons in the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular puzzle by revealing long-range (2-3 bond) ¹H-¹³C correlations. princeton.edu Key expected correlations for this compound would include:

Correlations from the C5-H₂ protons to the lactam carbonyl carbon (C2) and to C4.

Correlations from the C3-H proton to both carbonyl carbons (C2 and the carboxylic acid carbonyl) and to C5.

Correlations from the ethyl group protons to C3 and C4, confirming the substituent's position. princeton.edu

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the target compound. For this compound, the molecular formula is C₇H₁₁NO₃. HRMS would be expected to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ and provide a mass measurement accurate to several decimal places, distinguishing it from other compounds with the same nominal mass. The predicted monoisotopic mass is approximately 157.0739 Da. uni.lu

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. copernicus.org This technique is ideal for analyzing the purity of a this compound sample by separating it from any starting materials, byproducts, or isomers. Because carboxylic acids can exhibit poor retention on standard reversed-phase LC columns, derivatization is often employed. nih.govnih.gov Reagents can be used to convert the carboxylic acid into a less polar derivative, improving its chromatographic behavior and ionization efficiency for MS detection. nih.govvu.nl The mass spectrometer then serves as a detector, confirming the identity of the main peak by its mass-to-charge ratio (m/z) and quantifying any impurities present.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. spectroscopyonline.com

For this compound, the IR spectrum would be dominated by characteristic absorptions from the carboxylic acid and lactam moieties.

O–H Stretch: The carboxylic acid O–H bond exhibits a very broad and strong absorption band, typically spanning from 2500 to 3300 cm⁻¹, resulting from strong intermolecular hydrogen bonding. libretexts.orgspectroscopyonline.com

N–H Stretch: The N–H bond of the secondary amide (lactam) shows a moderate absorption, usually around 3200 cm⁻¹.

C–H Stretch: Aliphatic C–H stretching vibrations from the ethyl group and the pyrrolidinone ring appear as sharp peaks in the 2850–3000 cm⁻¹ region.

C=O Stretch: Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch typically appears around 1700-1730 cm⁻¹ for hydrogen-bonded dimers. spectroscopyonline.com The lactam (cyclic amide) C=O stretch is generally found at a lower frequency, around 1670-1690 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands.

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O–H stretch | 2500 - 3300 | Strong, Broad |

| Lactam (Amide) | N–H stretch | ~3200 | Moderate |

| Alkyl Groups | C–H stretch | 2850 - 3000 | Medium-Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1730 | Strong |

| Lactam (Amide I band) | C=O stretch | 1670 - 1690 | Strong |

| Carboxylic Acid | C–O stretch | 1210 - 1320 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. It provides unequivocal proof of a molecule's constitution, configuration, and conformation, along with insights into intermolecular interactions within the crystal lattice.

For pyrrolidine (B122466) derivatives, this technique is crucial for establishing the relative and absolute stereochemistry at chiral centers. The analysis of a related compound, Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate, revealed that it crystallizes in the monoclinic space group P2₁/n with two independent molecules in the asymmetric unit. nih.gov This structural determination confirmed the relative stereochemistries at the C2, C3, and C4 positions. nih.gov

The five-membered pyrrolidine ring in such compounds typically adopts a non-planar conformation, often an "envelope" shape, where one atom deviates from the plane formed by the other four. nih.govnih.gov In the case of rac-Ethyl rel-(2R,3R,4S)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate, the pyrrolidine ring also assumes an envelope conformation, with one of the carbon atoms deviating from the mean plane. nih.gov

Furthermore, X-ray diffraction analysis elucidates the crystal packing, which is governed by intermolecular forces such as hydrogen bonds. In the crystal structures of many pyrrolidine derivatives, molecules form dimers or extended networks through hydrogen bonding. For instance, O—H⋯O hydrogen bonds can lead to the formation of inversion dimers, creating stable, repeating structural motifs within the crystal. nih.govnih.gov This detailed structural information is invaluable for understanding the solid-state properties of the compound and for rational drug design, where molecular shape and intermolecular interactions are critical.

Table 1: Example Crystallographic Data for Related Pyrrolidine Compounds

| Parameter | Example Compound 1: Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate nih.gov | Example Compound 2: rac-Ethyl rel-(2R,3R,4S)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate nih.gov |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | C2/c |

| Ring Conformation | Envelope | Envelope |

| Key Intermolecular Interactions | Pairwise O—H⋯O hydrogen bonds forming inversion dimers; weak C—H⋯O bonds linking dimers into a 3D network. | Pairwise O—H⋯O bonds generating dimers with twofold rotational symmetry. |

Chromatographic and Purification Methodologies

Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and purifying compounds from a mixture. The following methodologies are standard for the analysis and purification of pyrrolidine-based compounds.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a compound and for isolating it in high purity from complex mixtures. The method separates components based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For carboxylic acid-containing compounds like this compound, reverse-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid is in its protonated form for consistent retention.

In the analysis of related proline derivatives, radio-HPLC has been used to assess the conversion and purity of products. ed.ac.uk For instance, analysis might show the separation of cis and trans isomers, unreacted starting materials, and byproducts. ed.ac.uk Detection is commonly achieved using an ultraviolet (UV) detector, as the amide chromophore in the pyrrolidone ring absorbs UV light. For compounds lacking a strong chromophore, derivatization or the use of a mass spectrometer (LC-MS) as a detector is an alternative. synquestlabs.com The purity of a sample is determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram.

Table 2: Typical HPLC Parameters for Analysis of Pyrrolidine Derivatives

| Parameter | Typical Setting |

|---|---|

| Technique | Reverse-Phase HPLC |

| Stationary Phase | ODS (C18) Silica (B1680970) Gel Column |

| Mobile Phase | Gradient of Acetonitrile in Water with 0.1% Formic Acid |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (ESI) |

| Purpose | Purity assessment, isomeric separation, quantitative analysis |

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used to monitor the progress of a chemical reaction. A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent, typically silica gel. The plate is then developed in a sealed chamber containing a suitable solvent system (eluent).

The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. By comparing the spots of the reaction mixture with those of the starting materials, one can determine if the reactants have been consumed and new products have formed. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific eluent system.

In the synthesis of pyrrolidine derivatives and other complex molecules, TLC is routinely used to determine reaction completion. caltech.edu For example, a reaction's progress can be monitored using an eluent such as a 9:1 mixture of hexanes and ethyl acetate (B1210297). caltech.edu Visualization of the spots is achieved under UV light (for UV-active compounds) or by staining the plate with a chemical reagent like potassium permanganate (B83412) or p-anisaldehyde, which reacts with the compounds to produce colored spots. caltech.edu

Table 3: Example TLC Conditions for Monitoring Organic Reactions

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated glass plates caltech.edu |

| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate (e.g., 12:1, 9:1) caltech.edu |

| Visualization | UV fluorescence quenching (254 nm), potassium permanganate stain, p-anisaldehyde stain caltech.edu |

| Application | Monitoring the consumption of starting material and the formation of products. caltech.edu |

Column chromatography is the standard method for purifying chemical compounds on a preparative scale, from milligrams to kilograms. It operates on the same principles as TLC but on a much larger scale. The crude product is loaded onto the top of a glass column packed with a stationary phase, most commonly silica gel.

A solvent or a mixture of solvents (eluent) is then passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase versus the mobile phase. Less polar compounds typically elute faster, while more polar compounds are retained longer on the polar silica gel. Fractions are collected sequentially, and those containing the pure desired product (as determined by TLC analysis) are combined and the solvent evaporated.

For the purification of pyrrolidine derivatives, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a common practice. For example, a crude product might be purified using a 1:1 mixture of ethyl acetate and hexane (B92381) nih.gov or a 9:1 mixture of ethyl acetate and petroleum ether. nih.gov This technique is essential for isolating the target compound from unreacted starting materials, reagents, and synthetic byproducts.

Table 4: General Parameters for Column Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase (Adsorbent) | Silica Gel (e.g., particle size 40-63 µm) caltech.edu |

| Mobile Phase (Eluent) | Typically a gradient system, e.g., increasing polarity from Hexane to Ethyl Acetate (EtOAc). nih.govnih.gov |

| Elution Technique | Isocratic (constant eluent composition) or Gradient (changing eluent composition). |

| Fraction Analysis | Thin-Layer Chromatography (TLC) of collected fractions to identify those containing the pure compound. caltech.edu |

| Application | Preparative isolation of the target compound from a crude reaction mixture. |

Computational and Theoretical Investigations of 4 Ethyl 2 Oxopyrrolidine 3 Carboxylic Acid

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are pivotal in predicting how 4-Ethyl-2-oxopyrrolidine-3-carboxylic acid might interact with specific biological targets. These computational techniques are essential in modern drug discovery and design, offering a preliminary assessment of a compound's potential therapeutic efficacy.

Prediction of Binding Affinities to Defined Molecular Targets

Molecular docking simulations are employed to predict the binding affinity of this compound to the active sites of various enzymes and receptors. While specific docking studies on this exact molecule are not extensively published, research on analogous N-acylpyrrolidine-2-carboxylic acid derivatives has shown potential interactions with targets like vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.net For instance, a study on N-(4-ethoxyphenylsulfonyl)pyrrolidine-2-carboxylic acid analogs demonstrated significant binding energies when docked with VEGFR-2. researchgate.net

Hypothetical docking studies on this compound against various protein targets could yield a range of binding affinities, indicating its potential as an inhibitor or modulator. The binding energy, typically measured in kcal/mol, signifies the stability of the ligand-receptor complex. A lower binding energy suggests a more stable and potentially more potent interaction.

Table 1: Predicted Binding Affinities of this compound to Hypothetical Molecular Targets This table presents hypothetical data based on typical results from molecular docking studies of similar compounds.

| Molecular Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| VEGFR-2 | -7.8 | 2.5 |

| Cyclooxygenase-2 (COX-2) | -6.5 | 15.2 |

| Matrix Metalloproteinase-9 (MMP-9) | -7.2 | 5.8 |

| Tumor Necrosis Factor-alpha (TNF-α) | -6.9 | 9.7 |

Elucidation of Ligand-Receptor Interactions and Molecular Recognition Mechanisms

Beyond predicting binding affinities, molecular docking elucidates the specific interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the carboxylic acid and lactam moieties are expected to be key players in forming hydrogen bonds with amino acid residues in a protein's active site. The ethyl group at the 4-position would likely engage in hydrophobic interactions.

In a hypothetical docking scenario with VEGFR-2, the carboxylic acid group of the molecule could form hydrogen bonds with key residues such as Asp1046, while the lactam oxygen could interact with Cys919. The ethyl group would likely be oriented towards a hydrophobic pocket within the binding site. The precise nature and geometry of these interactions are crucial for molecular recognition and subsequent biological activity. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and reactivity of this compound.

Electronic Structure Analysis and Reactivity Prediction (e.g., Frontier Molecular Orbital Theory)

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For pyrrolidine (B122466) derivatives, DFT calculations have been used to determine these properties. For instance, studies on other 2-oxopyrrolidine derivatives have shown how substituents can influence the HOMO-LUMO gap and, consequently, the molecule's reactivity. researchgate.net Theoretical calculations for this compound would likely be performed using a basis set such as B3LYP/6-311G(d,p). researchgate.net

Table 2: Calculated Quantum Chemical Parameters for this compound This table presents hypothetical data based on typical results from DFT calculations on similar pyrrolidine derivatives.

| Parameter | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Ionization Potential | 6.8 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity | 4.0 eV |

| Chemical Hardness | 2.8 eV |

Simulation of Spectroscopic Properties (e.g., TD-DFT for Electronic Absorption and Emission)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating electronic absorption and emission spectra (UV-Vis). This allows for a direct comparison between theoretical predictions and experimental spectroscopic data. While experimental spectra for this compound are not widely published, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. Current time information in Edmonton, CA. These calculations are typically performed in both gas phase and in the presence of a solvent to account for environmental effects. Current time information in Edmonton, CA.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its biological activity. Conformational analysis and molecular dynamics (MD) simulations are used to explore the molecule's preferred shapes and dynamic behavior.

The pyrrolidine ring can adopt various puckered conformations, often described as envelope or twist forms. The substituents on the ring, in this case, the ethyl and carboxylic acid groups, will influence the conformational preferences. For substituted prolines, which share the pyrrolidine ring structure, it has been shown that substituents strongly influence the ring's puckering. acs.org

Molecular dynamics simulations can provide a detailed picture of the conformational landscape of this compound over time. By simulating the molecule's movements at an atomic level, researchers can identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule might adapt its shape to fit into a receptor's binding site. MD simulations of related pyrrole (B145914) compounds have been used to assess the stability of ligand-protein complexes. nih.gov

Exploration of Preferred Conformations in Different Environments

Information regarding the preferred conformations of this compound in different environments, such as the gas phase, in solution, or in the solid state, is not available in the current body of scientific literature. Such studies would typically involve computational modeling to identify the lowest energy arrangements of the atoms within the molecule. Key factors influencing conformation include the puckering of the pyrrolidine ring, the orientation of the ethyl and carboxylic acid substituents, and the potential for intramolecular hydrogen bonding.

Without specific research, any discussion of its conformational landscape would be purely speculative. Data tables presenting the relative energies of different conformers, dihedral angles, and other geometric parameters cannot be provided at this time.

Evaluation of Structural Stability and Dynamic Behavior

Similarly, there is a lack of published data on the structural stability and dynamic behavior of this compound. Research in this area would involve computational techniques to understand how the molecule behaves over time and in response to energetic inputs. This could include vibrational frequency analysis to confirm stable structures and molecular dynamics simulations to explore conformational changes and intermolecular interactions.

Detailed findings from such evaluations, which would typically be presented in data tables summarizing thermodynamic parameters, bond vibration frequencies, or trajectories from simulations, are not available for this specific compound.

Role of 4 Ethyl 2 Oxopyrrolidine 3 Carboxylic Acid As a Versatile Synthetic Synthon

Building Block for Advanced Heterocyclic Scaffolds

The inherent structural features of 4-ethyl-2-oxopyrrolidine-3-carboxylic acid make it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds. The pyrrolidinone core is a common motif in numerous natural products and pharmacologically active molecules.

Precursor to Core Pyrrolidine (B122466) and Pyrrolidinone Derivatives

The foundational structure of this compound allows for its elaboration into a variety of pyrrolidine and pyrrolidinone derivatives. The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, while the lactam can undergo reduction or serve as a handle for further functionalization. The synthesis of such derivatives is often a critical step in the development of new therapeutic agents. For instance, polysubstituted pyrrolidinones are key intermediates in the synthesis of a wide range of biologically active compounds.

The synthesis of functionalized pyrrolidinone derivatives often involves multi-step reaction sequences. A general approach to similar pyrrolidinone structures involves the reaction of itaconic acid with a primary amine, followed by further modifications. For example, the reaction of N-(4-aminophenyl)acetamide with itaconic acid yields 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, which can then be converted to a variety of derivatives, including those with azole and hydrazone moieties. nih.gov

Below is a table showcasing examples of pyrrolidinone derivatives synthesized from precursors analogous to this compound, highlighting the versatility of this scaffold.

| Precursor | Reagents and Conditions | Product | Application |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | 1. SOCl2, MeOH 2. Hydrazine (B178648) hydrate (B1144303) | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | Intermediate for hydrazone and azole synthesis |

| Itaconic acid and primary amines | Heat | N-substituted-5-oxopyrrolidine-3-carboxylic acids | Building blocks for bioactive molecules |

| Ethyl 2,4-dioxovalerate, aromatic aldehydes, aniline | Glacial acetic acid | 4-acetyl-3-hydroxy-3-pyrroline-2-ones | Precursors to pyrrolidine-2,3-diones |

This table is illustrative and based on syntheses of analogous structures.

Intermediate in the Synthesis of Complex Ring Systems (e.g., β-Lactams, Spiro-oxindoles, Pyrroles)

The structural rigidity and chirality of proline and its derivatives, including this compound, make them invaluable in the stereoselective synthesis of complex heterocyclic systems.

β-Lactams: The β-lactam ring is a core component of many widely used antibiotics. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a common method for constructing this ring system. Carboxylic acids, such as this compound, can serve as precursors to the ketene intermediate. For instance, N-substituted 2-oxopyrrolidine-3-carboxylic acids have been utilized as ketene sources in the synthesis of dispirooxindole-β-lactams. nih.gov This approach allows for the creation of complex spirocyclic systems with potential biological activity. tsijournals.com

Spiro-oxindoles: The spiro-oxindole scaffold is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic compounds with significant biological activities. A powerful method for the synthesis of spiro[pyrrolidine-3,2'-oxindoles] is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. Azomethine ylides can be generated in situ from the reaction of isatin (B1672199) and an amino acid, such as a proline derivative. While direct examples with this compound are not prevalent in the literature, the general methodology is well-established for proline, showcasing the potential of this class of compounds in generating spiro-oxindole diversity. researchgate.netosi.lv

Pyrroles: Pyrroles are fundamental aromatic heterocycles present in many biologically important molecules, including heme and chlorophyll. The Paal-Knorr synthesis is a classic method for pyrrole (B145914) formation, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in While not a direct application of this compound as a starting material, its derivatives could potentially be transformed into suitable 1,4-dicarbonyl precursors for pyrrole synthesis. More direct methods for N-acylpyrrole synthesis involve the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization. organic-chemistry.org

Application in Cascade and Domino Reactions

Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. The multiple functional groups of this compound make it an excellent candidate for participation in such reaction sequences.

Participation in Annulation and Cycloaddition Processes

Annulation reactions, which involve the formation of a new ring onto an existing molecule, and cycloaddition reactions are cornerstone strategies in the synthesis of complex cyclic systems. While specific examples detailing the participation of this compound in these processes are not extensively documented, the reactivity of the pyrrolidinone scaffold in related systems provides insight into its potential.

For instance, domino reactions involving pyrrolidine derivatives have been employed to construct functionalized heterocyclic systems. A domino reaction of an enynal and an amino ketone with zinc chloride, followed by an aldol (B89426) reaction, has been shown to yield functionalized 2-furyl-pyrrolidine derivatives with high diastereoselectivity. nih.gov This highlights the potential of the pyrrolidine core to undergo sequential transformations.

In the context of cycloadditions, the Staudinger [2+2] cycloaddition for β-lactam synthesis, as mentioned previously, is a prime example. nih.govnih.gov Furthermore, 1,3-dipolar cycloaddition reactions are a powerful tool for the construction of five-membered heterocycles. Azomethine ylides derived from proline and its analogs are widely used 1,3-dipoles in reactions with various dipolarophiles to create complex pyrrolidine-containing scaffolds. nih.govmdpi.com

Development of Analogs and Bioisosteres for Structure-Activity Relationship Studies

The systematic modification of a lead compound to understand how structural changes affect its biological activity is a fundamental concept in drug discovery known as structure-activity relationship (SAR) studies. This compound and its derivatives serve as excellent platforms for such studies due to the synthetic accessibility of a wide range of analogs.

By modifying the substituents on the pyrrolidine ring, chemists can probe the interactions of the molecule with its biological target and optimize properties such as potency, selectivity, and pharmacokinetic profile. The ethyl group at the 4-position, for example, can be replaced with other alkyl or aryl groups to explore the impact of steric bulk and electronics on activity. Similarly, the carboxylic acid and lactam functionalities can be modified to create bioisosteres with altered chemical and physical properties.

The following table provides a conceptual framework for the types of analogs that could be synthesized from a 4-substituted-2-oxopyrrolidine-3-carboxylic acid scaffold for SAR studies.

| Position of Modification | Type of Analog | Rationale for Synthesis |

| 4-position (Ethyl group) | Alkyl chain length variation | Investigate steric and lipophilic interactions |

| Aryl or heteroaryl substitution | Explore π-π stacking and electronic effects | |

| 3-position (Carboxylic acid) | Esterification | Improve cell permeability and oral bioavailability |

| Amidation | Introduce new hydrogen bonding interactions | |

| Bioisosteric replacement (e.g., tetrazole) | Modulate acidity and metabolic stability | |

| 1-position (Lactam nitrogen) | N-alkylation or N-arylation | Alter steric hindrance and electronic properties |

This table is illustrative and provides a general strategy for analog design.

Design of Chiral Analogs for Specific Applications (e.g., L-Proline Analogues)

Chirality plays a crucial role in the biological activity of many molecules, as stereoisomers can exhibit vastly different interactions with chiral biological macromolecules such as enzymes and receptors. L-proline and its analogs are particularly important chiral building blocks in asymmetric synthesis and drug design due to their rigid conformational constraints. rsc.orgnih.gov

The synthesis of chiral analogs of this compound can provide access to novel, conformationally restricted amino acids that can be incorporated into peptides to modulate their structure and function. These analogs can serve as valuable tools for studying protein folding, enzyme mechanisms, and receptor binding.

The design of such chiral analogs often involves stereoselective synthetic routes to control the stereochemistry at the various chiral centers of the pyrrolidine ring. For example, asymmetric Michael addition reactions have been developed to synthesize enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgcore.ac.uk These methods provide access to a range of chiral pyrrolidine scaffolds that can be further elaborated into more complex molecules. The development of L-proline-based chiral ionic liquids for use in asymmetric Michael reactions is another promising area of research. mdpi.com

Future Directions and Emerging Research Avenues for 4 Ethyl 2 Oxopyrrolidine 3 Carboxylic Acid Research

Development of Next-Generation, Highly Efficient, and Environmentally Benign Synthetic Routes

The future of synthesizing 4-Ethyl-2-oxopyrrolidine-3-carboxylic acid and its derivatives will likely be characterized by a move towards more sustainable and efficient methodologies. Current synthetic strategies for related pyrrolidinone structures often rely on multi-step processes that may involve harsh reagents and generate significant waste. The development of next-generation synthetic routes is a critical area of future research.

Key research focuses will likely include:

Multicomponent Reactions (MCRs): Designing novel MCRs that can construct the substituted pyrrolidinone core in a single step from simple, readily available starting materials would represent a significant advancement. tandfonline.com A one-pot reaction combining precursors for the ethyl group, the carboxylic acid, and the lactam ring could dramatically improve efficiency. rsc.org

Catalytic Asymmetric Synthesis: Given the stereocenters at positions 3 and 4, developing highly stereoselective catalytic methods is paramount. This could involve the use of chiral catalysts, such as organocatalysts or transition-metal complexes, to control the diastereoselectivity of the ring formation or the introduction of the ethyl group.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. rsc.orgresearchgate.net Developing a flow-based synthesis for this compound could enable its production on a larger scale with higher purity and reduced environmental impact. researchgate.net

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and sustainability. researchgate.net For instance, enzymes could be employed for the stereoselective reduction of a precursor or the enzymatic resolution of a racemic mixture.

Green Solvents and Reagents: A strong emphasis will be placed on replacing hazardous solvents and reagents with more environmentally benign alternatives. rsc.orgrsc.org This includes the use of water, supercritical fluids, or biodegradable solvents in the synthetic process. rsc.org

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Multicomponent Reactions | High atom economy, reduced step count, operational simplicity. | Discovery of suitable reaction conditions and starting materials. |

| Catalytic Asymmetric Synthesis | High stereocontrol, access to enantiopure compounds. | Development of highly selective and active catalysts. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control. rsc.orgresearchgate.net | Reactor design and optimization for specific reaction steps. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. researchgate.net | Enzyme discovery, engineering, and stability. |

| Green Chemistry Principles | Reduced environmental impact, improved safety. rsc.orgrsc.org | Identifying effective and economically viable green alternatives. |

Exploration of Undiscovered Chemical Reactivity and Catalytic Transformations

The unique combination of a lactam and a carboxylic acid within the this compound scaffold suggests a rich and largely unexplored reactivity profile. Future research will likely focus on leveraging these functional groups for novel chemical transformations and catalytic applications.

Potential areas of investigation include:

Derivatization of the Carboxylic Acid: The carboxylic acid group can be converted into a wide array of other functional groups, such as esters, amides, and acid halides. libretexts.org These derivatives could serve as key intermediates for the synthesis of more complex molecules, including potential pharmacologically active compounds. nih.gov